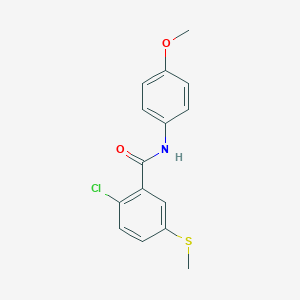![molecular formula C21H24N2O4 B299662 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide, also known as DMPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is believed to involve its interaction with the mGluR5 receptor. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide acts as a positive allosteric modulator of this receptor, which means that it enhances the activity of the receptor in response to the binding of glutamate. This results in an increase in the signaling pathways that are activated by the receptor, which can lead to a variety of effects on the central nervous system.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has also been found to have anti-inflammatory effects in animal models. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide for lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without the confounding effects of other receptors. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide. One area of research is the development of more potent and selective modulators of the mGluR5 receptor. Another area of research is the investigation of the potential therapeutic applications of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide, particularly in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide involves a multi-step process, and it has been found to have a variety of biochemical and physiological effects. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide acts as a positive allosteric modulator of the mGluR5 receptor, and it has been studied for its potential therapeutic applications in the treatment of anxiety and depression. While there are limitations to the use of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide in lab experiments, there are several future directions for research on this compound that hold promise for further understanding of its potential applications.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 3-(4-morpholinyl)aniline in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reacted with acryloyl chloride to produce 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide. The purity of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been found to have a variety of effects on the central nervous system. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has also been found to have anxiolytic and antidepressant effects in animal models.
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-19-8-6-16(14-20(19)26-2)7-9-21(24)22-17-4-3-5-18(15-17)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)/b9-7+ |
Clave InChI |
XFMLGKLJTUWRNQ-VQHVLOKHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)N3CCOCC3)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)N3CCOCC3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)N3CCOCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)


![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)



